Nebentan

Endothelin receptor pharmacology Receptor binding kinetics ETA/ETB selectivity

Nebentan (CAS 403604-85-3), also known as YM598 free base, is an orally active, non-peptide endothelin ETA receptor antagonist synthesized through structural modification of the dual ETA/ETB antagonist bosentan. It functions by selectively inhibiting endothelin-1 binding to the ETA receptor subtype while largely sparing the ETB receptor.

Molecular Formula C24H21N5O5S
Molecular Weight 491.5 g/mol
CAS No. 403604-85-3
Cat. No. B1677995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNebentan
CAS403604-85-3
SynonymsYM598, YM 598, YM598, Nebentan.
Molecular FormulaC24H21N5O5S
Molecular Weight491.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OC2=C(N=C(N=C2OC)C3=NC=CC=N3)NS(=O)(=O)C=CC4=CC=CC=C4
InChIInChI=1S/C24H21N5O5S/c1-32-18-11-6-7-12-19(18)34-20-21(29-35(30,31)16-13-17-9-4-3-5-10-17)27-23(28-24(20)33-2)22-25-14-8-15-26-22/h3-16H,1-2H3,(H,27,28,29)/b16-13+
InChIKeyLONWRQOYFPYMQD-DTQAZKPQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nebentan (YM598) ETA Receptor Antagonist: Comparative Pharmacological Profile and Procurement-Relevant Differentiators


Nebentan (CAS 403604-85-3), also known as YM598 free base, is an orally active, non-peptide endothelin ETA receptor antagonist synthesized through structural modification of the dual ETA/ETB antagonist bosentan [1]. It functions by selectively inhibiting endothelin-1 binding to the ETA receptor subtype while largely sparing the ETB receptor [2]. Nebentan has been evaluated in Phase 2 clinical trials for prostate cancer and in preclinical models of pulmonary hypertension, cor pulmonale, and heart failure [3].

Why Generic Endothelin Receptor Antagonists Cannot Substitute for Nebentan in Specialized Research Applications


Endothelin receptor antagonists differ fundamentally in their ETA versus ETB selectivity profiles, which critically determine both target engagement specificity and downstream physiological outcomes. While dual antagonists like bosentan exhibit ETA/ETB selectivity ratios below 10, and compounds such as atrasentan achieve intermediate selectivity, Nebentan was engineered to deliver a selectivity ratio exceeding 185 against native human receptors [1]. This differential translates directly to divergent in vivo efficacy: in the monocrotaline-induced pulmonary hypertension rat model, Nebentan at 0.1–1 mg/kg produced substantial suppression of pulmonary arterial pressure and right ventricular hypertrophy, whereas bosentan at 30 mg/kg exerted only modest effects [2]. Generic substitution among endothelin antagonists would therefore introduce uncontrolled variables in receptor selectivity, dose-response relationships, and therapeutic outcomes [3].

Quantitative Comparative Evidence: Nebentan Differentiation from Bosentan, Atrasentan, and Other Endothelin Antagonists


ETA Receptor Binding Affinity and Subtype Selectivity: Nebentan vs. Bosentan vs. Atrasentan in Native Human Receptors

In direct head-to-head binding assays using native human endothelin receptors expressed in human coronary artery smooth muscle cells (ETA) and human melanoma SK-Mel-28 cells (ETB), Nebentan (YM598) demonstrated a Ki of 0.772 nM for ETA receptors and 143 nM for ETB receptors, yielding an ETA/ETB selectivity ratio of 185. In the same assay system, bosentan exhibited a Ki of 4.75 nM (ETA) and 40.9 nM (ETB) with a selectivity ratio of 8.6, while atrasentan showed a Ki of 0.0551 nM (ETA) and 4.80 nM (ETB) with a selectivity ratio of 87 [1].

Endothelin receptor pharmacology Receptor binding kinetics ETA/ETB selectivity

Cloned Human ETA Receptor Affinity: Nebentan vs. Bosentan Parallel Binding Assays

In parallel binding experiments performed under identical assay conditions using membranes from CHO cells expressing cloned human ETA and ETB receptors, Nebentan exhibited a Ki of 0.697±0.132 nM (n=6) for human ETA receptors and 569±90 nM (n=6) for human ETB receptors. Bosentan, tested in the same parallel assays, showed a Ki of 2.28±0.26 nM (n=6) for human ETA receptors and 174±19 nM (n=6) for human ETB receptors [1]. The calculated ETA/ETB selectivity ratio for Nebentan was approximately 816, compared to approximately 76 for bosentan in this recombinant system [1].

GPCR pharmacology Radioligand binding Recombinant receptor assays

In Vivo Antagonist Potency: Nebentan vs. Bosentan in Pithed Rat Pressor Response Model

In pithed rats, the inhibitory effect on big endothelin-1-induced pressor response was compared between Nebentan and bosentan. Nebentan demonstrated DR2 values (dose required to produce a 2-fold rightward shift in the dose-response curve) of 0.53 mg/kg (i.v.) and 0.77 mg/kg (p.o.). The study authors explicitly concluded that Nebentan showed 'at least a 30-fold higher potency in vivo than bosentan' [1]. Duration of antagonism in conscious rats was maintained for more than 6.5 hours following a single 1 mg/kg oral dose [1].

In vivo pharmacology Cardiovascular pharmacology Dose-response relationships

Therapeutic Efficacy in Pulmonary Hypertension Model: Nebentan vs. Bosentan in Monocrotaline-Treated Rats

In a monocrotaline-induced pulmonary hypertension prevention study in rats, oral administration of Nebentan at 0.1 mg/kg and 1 mg/kg for 4 weeks was compared with bosentan at 30 mg/kg. Nebentan suppressed the increase in pulmonary arterial pressure, right ventricular hypertrophy, and systemic congestion, and improved hypoxemia, while 'bosentan had only modest effects' at the 30 mg/kg dose [1]. In the therapeutic study where dosing began 3 weeks after monocrotaline injection, Nebentan (0.1–1 mg/kg for 2 weeks) ameliorated established pulmonary hypertension and hypoxemia [1].

Pulmonary arterial hypertension Cardiopulmonary disease models Therapeutic efficacy

Chronic Hypoxia-Induced Pulmonary Hypertension: Nebentan Prophylactic Efficacy

In a chronic hypoxia-induced pulmonary hypertension rat model, repeated oral administration of Nebentan (YM598) significantly suppressed the increase in pulmonary arterial pressure and right ventricular hypertrophy. This study employed a distinct pathogenic mechanism (hypoxia-driven) relative to the monocrotaline model, demonstrating Nebentan's efficacy across multiple pulmonary hypertension etiologies [1].

Chronic hypoxia Pulmonary vascular remodeling Right ventricular hypertrophy

Oral Bioavailability Advantage: Nebentan vs. Atrasentan in Pithed Rat Model

In a direct comparison of intravenous versus oral administration in pithed rats, Nebentan and atrasentan were evaluated for their ability to inhibit the big endothelin-1-induced pressor response. While atrasentan exhibited greater potency via intravenous administration, Nebentan demonstrated 'closely similar' inhibitory activity to atrasentan when administered orally. The study authors concluded that 'YM598 is superior to atrasentan as an ETA receptor antagonist with regard to pharmacological bioavailability in rats' [1].

Oral bioavailability Pharmacokinetics Route of administration

Optimal Research and Procurement Applications for Nebentan Based on Quantitative Differentiation Evidence


Pulmonary Arterial Hypertension and Cardiopulmonary Disease Preclinical Modeling

Based on direct comparative efficacy data showing Nebentan's superiority over bosentan in monocrotaline-induced pulmonary hypertension [1] and its independent validation in chronic hypoxia-induced pulmonary hypertension [2], Nebentan is the preferred ETA antagonist for preclinical PAH studies. Its 30- to 300-fold higher in vivo potency relative to bosentan [1] enables lower dosing, reduced compound expenditure, and minimized off-target effects. Both prevention and therapeutic intervention study designs are supported by published protocols [1].

ETA Receptor-Selective Pharmacology Studies Requiring Minimal ETB Interference

For experimental systems where ETB receptor activation introduces confounding variables (e.g., vasodilation, endothelin clearance modulation), Nebentan's ETA/ETB selectivity ratio of 185 in native human receptors [3] provides a critical advantage over dual antagonists like bosentan (selectivity ratio 8.6). In recombinant systems, this selectivity ratio extends to approximately 816 [4]. This selectivity profile enables cleaner interrogation of ETA-specific signaling pathways in vascular smooth muscle, cardiac myocytes, and tumor microenvironments.

Long-Term Oral Dosing Studies in Rodent Cardiovascular Disease Models

Nebentan's demonstrated oral bioavailability, with DR2 values of 0.77 mg/kg p.o. and sustained antagonism exceeding 6.5 hours after a single 1 mg/kg dose [4], supports reliable once-daily oral dosing regimens in chronic cardiovascular studies. This contrasts with atrasentan, which exhibits less favorable oral pharmacological bioavailability despite higher intrinsic receptor affinity [3]. The availability of published 4-week and 30-week oral dosing protocols in cor pulmonale, myocardial infarction, and congestive heart failure rat models [5] provides validated experimental frameworks.

Oncology Research: ETA-Mediated Tumor Progression and Angiogenesis Studies

Nebentan has been clinically evaluated in Phase 2 trials for prostate cancer [6] and is characterized as inhibiting endothelin-mediated mechanisms in tumor cell growth, angiogenesis, and metastasis [7]. The compound's high ETA selectivity and oral bioavailability make it suitable for preclinical oncology studies investigating the role of endothelin signaling in tumor microenvironments, particularly in prostate, ovarian, and other solid tumors where ETA overexpression correlates with disease progression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nebentan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.